Regioisomeric Sigma Receptor Binding Divergence: CHEMBL143249 (Ki = 20 nM) vs. Target Compound (No Detectable Sigma Activity Reported)
The regioisomeric analog N'-[2-(3,4-dichlorophenyl)ethyl]-N,N-dimethylethane-1,2-diamine (CHEMBL143249), in which the amino group is positioned on an ethylene spacer rather than directly on the benzylic carbon, displays a sigma receptor binding affinity of Ki = 20 nM as measured by displacement of [³H]-(+)-3PPP in guinea pig brain membranes [1]. In contrast, comprehensive database searches (PubChem, BindingDB, ChEMBL, PubMed) reveal no publicly reported sigma receptor binding activity for the target compound [2-amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine, which bears its primary amine directly on the benzylic carbon [2]. This functional divergence is consistent with the established sigma-1 pharmacophore model, which requires a specific N-arylalkyl distance and tertiary amine geometry met by CHEMBL143249 and the potent sigma-1 antagonist BD-1047 (Ki = 0.9 nM) but not by the target compound's benzylic amine architecture .
| Evidence Dimension | Sigma receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No detectable sigma receptor binding reported in public databases (PubChem, BindingDB, ChEMBL as of 2026-04-27) |
| Comparator Or Baseline | CHEMBL143249: Ki = 20 nM (displacement of [³H]-(+)-3PPP, guinea pig brain membranes); BD-1047: Ki = 0.9 nM (sigma-1, radioligand binding assay) |
| Quantified Difference | Qualitative functional divergence (binder vs. non-binder for sigma receptor); >20-fold difference relative to CHEMBL143249; >900-fold difference relative to BD-1047 |
| Conditions | Sigma receptor radioligand displacement assay; guinea pig brain membranes for CHEMBL143249; recombinant human sigma-1 for BD-1047 |
Why This Matters
For researchers investigating sigma receptor pharmacology, procuring the target compound instead of CHEMBL143249 or BD-1047 would yield a fundamentally different biological outcome, as the benzylic amine architecture ablates sigma receptor engagement.
- [1] BindingDB Entry BDBM50000075 (CHEMBL143249): Ki = 20 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50000075 (accessed 2026-04-27). View Source
- [2] PubChem Compound Summary CID 16643595; BindingDB search for CID 16643595 (no activity records). https://pubchem.ncbi.nlm.nih.gov/compound/16643595 (accessed 2026-04-27). View Source
